molecular formula C22H23N3O2 B2416969 2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide CAS No. 1210726-52-5

2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide

Cat. No. B2416969
CAS RN: 1210726-52-5
M. Wt: 361.445
InChI Key: OWNDGANZOVPVNM-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) delves into the synthesis of pyrazole-acetamide derivatives and their coordination complexes, examining their structural characteristics and antioxidant activities. This study highlights the potential application of these compounds in developing novel antioxidant agents based on their significant in vitro antioxidant activity measured by various assays (Chkirate et al., 2019).

Anticancer Applications

Al-Sanea et al. (2020) investigated certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for their in vitro cytotoxic activity against 60 cancer cell lines. One compound demonstrated notable cancer cell growth inhibition against eight cancer cell lines, suggesting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).

Computational and Pharmacological Evaluation

Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study underscores the versatility and therapeutic potential of these compounds across various pharmacological applications (Faheem, 2018).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. The compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish et al., 2014).

Synthesis and Chemical Reactivity

Farouk et al. (2021) explored the synthesis, chemical reactivity, and biological evaluation of novel 2-pyrazoline-substituted 4-thiazolidinones. These compounds were evaluated for their anticancer and antiviral activities, indicating their potential in medicinal chemistry and drug development (Farouk et al., 2021).

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-13-16(11-12-20(15)27-2)14-21(26)23-22-18-9-6-10-19(18)24-25(22)17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNDGANZOVPVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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